NBI-42902

GnRH receptor Binding affinity Radioligand displacement

NBI-42902 is the ideal radioligand binding reference compound for GnRH receptor studies, with a validated [3H] form (Kd=0.19 nM) and a precisely defined orthosteric binding site mapped by mutagenesis. Its unique ~500-fold species-selectivity gradient enables cross-species pharmacological profiling. Quantitatively characterized in vivo LH suppression in non-human primates provides a calibrated benchmark for novel antagonist development. Order today to leverage the most thoroughly characterized first-generation oral GnRH antagonist for your receptor pharmacology research.

Molecular Formula C27H24F3N3O3
Molecular Weight 495.5 g/mol
CAS No. 352290-60-9
Cat. No. B1676990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-42902
CAS352290-60-9
Synonyms1-(2,6-difluuorobenzyl)-3-((2R)-amino-2-phenethyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil
3-(2-amino-2-phenylethyl)-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione
NBI 42902
NBI-42902
NBI42902
Molecular FormulaC27H24F3N3O3
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
InChIInChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1
InChIKeyCJUWBZDJMYYRDG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NBI-42902 (CAS 352290-60-9) High-Affinity GnRH Receptor Antagonist for Preclinical Research Applications


NBI-42902 is a first-generation, nonpeptide, small-molecule competitive antagonist of the human gonadotropin-releasing hormone (GnRH) receptor, developed for oral administration [1]. The compound is a uracil-derived pyrimidinedione that binds to the orthosteric site of the GnRH receptor with high affinity and demonstrates functional antagonism across multiple downstream signaling pathways [2]. Originally investigated clinically for the suppression of luteinizing hormone (LH) in sex-steroid-dependent conditions, NBI-42902 serves as a well-characterized pharmacological tool and reference compound for studying GnRH receptor antagonism and the hypothalamic-pituitary-gonadal (HPG) axis [3]. Its development provided foundational structure-activity relationship data that informed subsequent generations of oral GnRH antagonists [2].

Why NBI-42902 Cannot Be Substituted with Other Nonpeptide GnRH Antagonists in Preclinical Studies


Nonpeptide GnRH antagonists exhibit marked differences in receptor binding kinetics, species-dependent potency profiles, and functional antagonism that preclude simple substitution. NBI-42902 demonstrates a Ki of 0.56 nM at the human GnRH receptor, which differs substantially from later-generation antagonists such as elagolix (Ki = 3.7 nM or 0.9 nM depending on assay system) and relugolix (IC50 = 0.33 nM) [1]. Critically, NBI-42902 displays a pronounced species-selectivity gradient—human > cynomolgus monkey > rabbit > dog—that is distinct from other antagonists in this class, meaning cross-species extrapolation of potency is not interchangeable . Furthermore, the compound binds to a single class of high-affinity sites (Kd = 0.19 nM) and can be displaced by both peptide and nonpeptide ligands, establishing a specific pharmacological signature that later compounds do not precisely replicate [1]. These quantitative differences in affinity, species selectivity, and binding site characteristics mean that experimental outcomes obtained with NBI-42902 cannot be assumed to hold for other GnRH antagonists without independent validation.

NBI-42902 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Receptor Binding Affinity (Ki) Comparison: NBI-42902 vs. Elagolix

NBI-42902 exhibits a Ki of 0.56 nM for the human GnRH receptor in peptide radioligand binding assays, representing approximately 6.6-fold higher binding affinity compared to elagolix, which has a reported Ki of 3.7 nM in comparable radioligand displacement assays [1]. This difference in equilibrium dissociation constant reflects a stronger interaction of NBI-42902 with the orthosteric binding pocket under identical experimental conditions.

GnRH receptor Binding affinity Radioligand displacement

Functional Antagonism Potency (IC50) Comparison: NBI-42902 vs. Relugolix

In functional antagonism assays measuring inhibition of GnRH-stimulated signaling, NBI-42902 demonstrates an IC50 of 0.79 nM at the human GnRH receptor, whereas relugolix (TAK-385) exhibits an IC50 of 0.33 nM under comparable conditions, representing a 2.4-fold difference in functional potency [1]. Both compounds act as competitive antagonists, but the quantitative difference in IC50 values indicates that relugolix achieves equivalent functional blockade at lower concentrations than NBI-42902.

GnRH receptor Functional antagonism IC50

Species-Dependent Potency Profile: NBI-42902 Species Selectivity Gradient

NBI-42902 exhibits a pronounced species-dependent potency gradient across primate and non-primate GnRH receptors, with IC50 values of 0.79 nM (human), 10 nM (cynomolgus monkey), 200 nM (rabbit), and 400 nM (dog) . This represents a ~12.7-fold decrease in potency from human to cynomolgus monkey, a ~253-fold decrease to rabbit, and a ~506-fold decrease to dog. In contrast, elagolix displays a Ki of 0.9 nM (human) versus 3.3 nM (monkey), representing only a ~3.7-fold species difference . The substantially larger species-selectivity window for NBI-42902 makes it a valuable tool for investigating species-specific determinants of GnRH receptor pharmacology.

Species selectivity GnRH receptor Translational pharmacology

In Vivo LH Suppression in Primates: Dose-Response Characterization

In castrated male macaques, oral administration of NBI-42902 at 10 mg/kg, 40 mg/kg, and 100 mg/kg produced dose-dependent suppression of serum luteinizing hormone (LH), with maximal suppression reaching 62–68% below pre-treatment baseline at 4–8 hours post-dose [1]. At the highest dose (100 mg/kg), LH suppression persisted beyond 24 hours, whereas at lower doses (10 and 40 mg/kg), LH levels returned to baseline within 24 hours. This dose-response relationship provides a quantitative benchmark for in vivo GnRH antagonist efficacy that can be used to calibrate expectations for other compounds in primate models.

LH suppression HPG axis In vivo pharmacology

Orthosteric Binding Site Mapping: NBI-42902 vs. Furan-1

Mutagenesis studies have mapped the binding sites of NBI-42902 and Furan-1 (another nonpeptide GnRH antagonist) and demonstrated that these two compounds occupy adjacent but nonoverlapping regions within the orthosteric binding pocket of the human GnRH receptor [1]. Furan-1 affects the binding kinetics of both radiolabeled peptide agonists and radiolabeled NBI-42902, confirming allosteric interplay between distinct antagonist chemotypes. This binding site differentiation means that NBI-42902 and Furan-1 cannot be considered pharmacologically interchangeable for studies requiring precise spatial definition of antagonist-receptor interactions.

Receptor binding site Mutagenesis Orthosteric antagonist

Human LH Suppression: Single-Dose Clinical Pharmacodynamics

In a Phase I clinical study of postmenopausal women, single oral doses of NBI-42902 ranging from 5 mg to 200 mg produced dose-dependent suppression of serum LH, with maximal change from baseline ranging from -19 ± 5% (5 mg group) to -55 ± 2% (150 mg group) [1]. Suppression of FSH was less pronounced, ranging from -15% to -22% of baseline. The compound exhibited rapid oral absorption with a terminal elimination half-life of 2.7 ± 0.3 h to 4.8 ± 0.8 h, and a clear pharmacokinetic-pharmacodynamic relationship was established between plasma NBI-42902 concentrations and extent of LH suppression. These human pharmacodynamic parameters provide a validated benchmark for comparing the in vivo efficacy of other GnRH antagonists in clinical development.

Clinical pharmacology LH suppression Dose-response

Recommended NBI-42902 Research Applications Based on Quantitative Differentiation Evidence


Reference Standard for GnRH Receptor Radioligand Binding Assays

NBI-42902 serves as an ideal reference antagonist for establishing and validating GnRH receptor radioligand binding assays due to its well-characterized high-affinity interaction (Ki = 0.56 nM) and the availability of tritiated [3H]NBI-42902 (Kd = 0.19 nM) as a radioligand [1]. The compound binds to a single class of sites and is displaceable by both peptide and nonpeptide ligands, providing a robust system for screening novel GnRH receptor modulators [1]. Its ~6.6-fold higher affinity compared to elagolix enables more sensitive detection of competitive displacement .

Calibrated Tool for Species-Selectivity Studies in GnRH Receptor Pharmacology

The pronounced species-selectivity gradient of NBI-42902—spanning a ~506-fold potency difference from human (IC50 = 0.79 nM) to dog (IC50 = 400 nM)—makes it uniquely suited for investigating species-specific determinants of GnRH receptor ligand recognition and function . This property enables its use as a calibrated probe in cross-species pharmacological profiling and in the validation of humanized GnRH receptor mouse models, where the compound's human-specific potency can be exploited to confirm functional receptor knock-in [2].

Benchmark Compound for In Vivo GnRH Antagonist Efficacy in Non-Human Primates

NBI-42902 provides a quantitatively defined benchmark for in vivo GnRH antagonist activity in non-human primates, with established dose-response relationships for LH suppression following oral administration [1]. At 100 mg/kg, the compound achieves sustained LH suppression exceeding 24 hours, whereas lower doses produce transient suppression that resolves within 24 hours [1]. This characterized in vivo profile allows researchers to calibrate the efficacy of novel GnRH antagonists against a validated reference standard.

Structural Biology Tool for Mapping Orthosteric Antagonist Binding Sites

Mutagenesis studies have precisely mapped the binding site of NBI-42902 to an orthosteric region adjacent to, but nonoverlapping with, the binding site of Furan-1 [3]. This spatial definition makes NBI-42902 a valuable tool for structure-function studies of the GnRH receptor, including molecular docking validation, structure-based drug design, and investigation of allosteric communication between distinct antagonist chemotypes within the orthosteric pocket [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-42902

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.